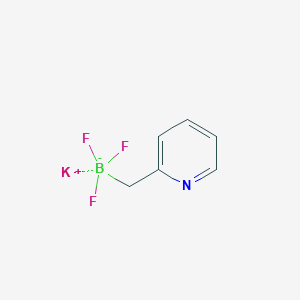
2-(7-Chloro-1-cyano-4-hydroxyisoquinoline-3-carboxamido)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(7-Chloro-1-cyano-4-hydroxyisoquinoline-3-carboxamido)acetic acid is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline compounds are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Chloro-1-cyano-4-hydroxyisoquinoline-3-carboxamido)acetic acid typically involves the reaction of 7-chloro-1-cyano-4-hydroxyisoquinoline with chloroacetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using continuous flow reactors or batch reactors to produce the compound in larger quantities.
Analyse Des Réactions Chimiques
Types of Reactions
2-(7-Chloro-1-cyano-4-hydroxyisoquinoline-3-carboxamido)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The cyano group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common nucleophiles include amines (R-NH2) and thiols (R-SH) under basic conditions.
Major Products Formed
Oxidation: Formation of 7-chloro-1-cyano-4-oxoisoquinoline-3-carboxamido)acetic acid.
Reduction: Formation of 2-(7-chloro-1-amino-4-hydroxyisoquinoline-3-carboxamido)acetic acid.
Substitution: Formation of various substituted isoquinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(7-Chloro-1-cyano-4-hydroxyisoquinoline-3-carboxamido)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Used in the synthesis of fine chemicals and pharmaceutical intermediates.
Mécanisme D'action
The mechanism of action of 2-(7-Chloro-1-cyano-4-hydroxyisoquinoline-3-carboxamido)acetic acid is not well-documented. it is likely that the compound interacts with specific molecular targets and pathways in biological systems. The chloro and cyano groups may play a role in binding to enzymes or receptors, while the hydroxyl and carboxamido groups may be involved in hydrogen bonding and other interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloroquinoline-3-carbaldehyde: Another isoquinoline derivative with similar chemical properties.
4-Hydroxy-2-quinolones: Compounds with a similar hydroxyl and quinoline structure.
7-Chloro-1-cyanoisoquinoline: A simpler derivative without the carboxamido and acetic acid groups.
Uniqueness
2-(7-Chloro-1-cyano-4-hydroxyisoquinoline-3-carboxamido)acetic acid is unique due to the presence of multiple functional groups that allow for diverse chemical reactivity and potential biological activities. The combination of chloro, cyano, hydroxyl, and carboxamido groups makes it a versatile compound for various applications in scientific research and industry .
Propriétés
Formule moléculaire |
C13H8ClN3O4 |
|---|---|
Poids moléculaire |
305.67 g/mol |
Nom IUPAC |
2-[(7-chloro-1-cyano-4-hydroxyisoquinoline-3-carbonyl)amino]acetic acid |
InChI |
InChI=1S/C13H8ClN3O4/c14-6-1-2-7-8(3-6)9(4-15)17-11(12(7)20)13(21)16-5-10(18)19/h1-3,20H,5H2,(H,16,21)(H,18,19) |
Clé InChI |
SDHQACBELYIDMP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Cl)C(=NC(=C2O)C(=O)NCC(=O)O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


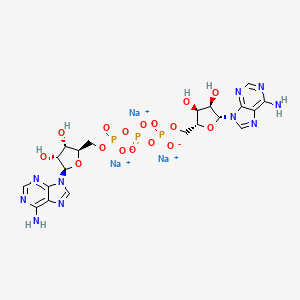

![6-Ethyl-3,6-dihydro-2H-[1,4]dioxino[2,3-c]pyrrole](/img/no-structure.png)


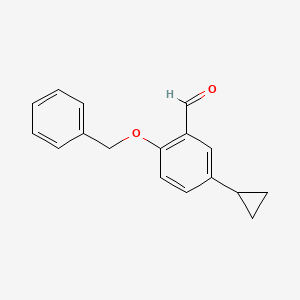
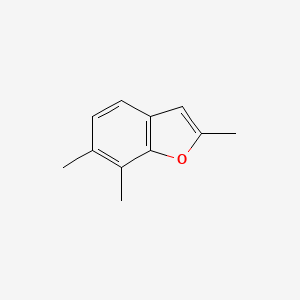
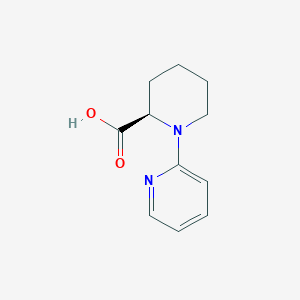
![Sodium [1,1'-biphenyl]-2-sulfonate](/img/structure/B12859821.png)
